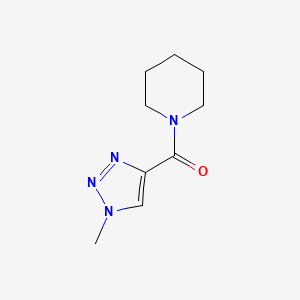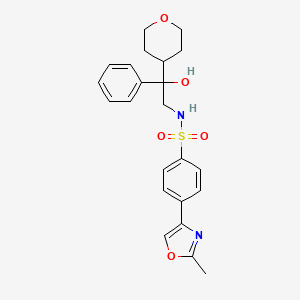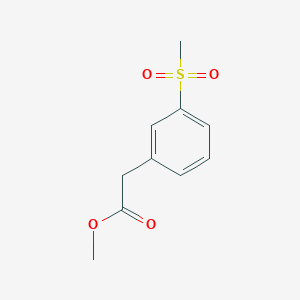
Methyl 3-(Methylsulfonyl)phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(Methylsulfonyl)phenylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of Methyl 3-(Methylsulfonyl)phenylacetate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It also acts as an antioxidant by scavenging free radicals and preventing oxidative stress.
Biochemical and Physiological Effects:
Methyl 3-(Methylsulfonyl)phenylacetate has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(Methylsulfonyl)phenylacetate has several advantages and limitations for lab experiments. One advantage is its high yield and purity when synthesized using the specific method. It is also relatively stable and easy to handle. However, its mechanism of action is not fully understood, which limits its potential use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 3-(Methylsulfonyl)phenylacetate. One direction is to investigate its potential use as a drug delivery system for various therapeutic agents. Another direction is to study its anti-inflammatory and analgesic effects in human clinical trials. Additionally, the synthesis of new compounds using Methyl 3-(Methylsulfonyl)phenylacetate as a precursor could lead to the development of new drugs with novel mechanisms of action.
Conclusion:
In conclusion, Methyl 3-(Methylsulfonyl)phenylacetate is a chemical compound that has potential applications in various fields of scientific research. It is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential applications and to develop new compounds with novel mechanisms of action.
Métodos De Síntesis
Methyl 3-(Methylsulfonyl)phenylacetate is synthesized using a specific method that involves the reaction between 3-(Methylsulfonyl)phenylacetic acid and methanol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
Methyl 3-(Methylsulfonyl)phenylacetate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antioxidant properties. It has also been investigated for its potential use as a drug delivery system and as a precursor for the synthesis of other compounds.
Propiedades
IUPAC Name |
methyl 2-(3-methylsulfonylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-10(11)7-8-4-3-5-9(6-8)15(2,12)13/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOWZCWDZYYNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


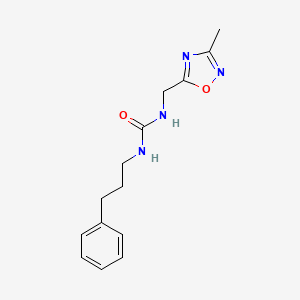
![Methyl (2S)-2-methyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B2906846.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2906847.png)
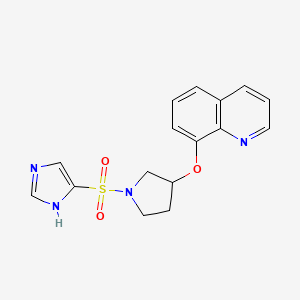

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906853.png)
![N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906856.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2906857.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2906862.png)
![3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2906863.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2906864.png)
